Cas no 1893072-02-0 (4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)-)

4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)-, is a heterocyclic compound featuring both thiazole and tetrahydrothiopyran moieties, offering unique reactivity and structural versatility. Its fused ring system enhances stability while maintaining functional group accessibility, making it valuable in pharmaceutical and agrochemical synthesis. The thiazole core provides a robust scaffold for further derivatization, while the tetrahydrothiopyran group contributes to conformational rigidity and potential bioactivity. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined structure ensures reproducibility in synthetic applications, supporting research in drug discovery and material science.
4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)- structure
1893072-02-0 structure
Product name:4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)-
CAS No:1893072-02-0
MF:C10H13NO2S2
MW:243.345720052719
CID:5253536

4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)-
    • Inchi: 1S/C10H13NO2S2/c12-9(13)5-8-6-15-10(11-8)7-1-3-14-4-2-7/h6-7H,1-5H2,(H,12,13)
    • InChI Key: ZSOSOGRHEWEDPQ-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(O)=O)N=C1C1CCSCC1

4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-372734-0.25g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
0.25g
$708.0 2025-03-18
Enamine
EN300-372734-1.0g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
1.0g
$770.0 2025-03-18
Enamine
EN300-372734-5.0g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
5.0g
$2235.0 2025-03-18
Enamine
EN300-372734-0.5g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-372734-0.05g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
0.05g
$647.0 2025-03-18
Enamine
EN300-372734-2.5g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-372734-0.1g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
0.1g
$678.0 2025-03-18
Enamine
EN300-372734-10.0g
2-[2-(thian-4-yl)-1,3-thiazol-4-yl]acetic acid
1893072-02-0 95.0%
10.0g
$3315.0 2025-03-18

4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)- Related Literature

Additional information on 4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl)-

4-Thiazoleacetic Acid, 2-(Tetrahydro-2H-Thiopyran-4-Yl): A Comprehensive Overview

4-Thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) is a compound with the CAS number 1893072-02-0, known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiazole derivatives, which have gained significant attention in recent years due to their diverse biological activities and structural versatility. The molecule consists of a thiazole ring fused with a thiopyran moiety, making it a promising candidate for further research and development.

The thiazole ring is a five-membered heterocyclic structure containing one sulfur and one nitrogen atom. This arrangement imparts unique electronic properties to the molecule, enabling it to participate in various chemical reactions. The thiopyran moiety, on the other hand, adds additional complexity to the structure by introducing a six-membered ring system with sulfur as the heteroatom. This combination of structural features makes 4-thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) a valuable compound for exploring novel chemical transformations and biological interactions.

Recent studies have highlighted the potential of thiazole derivatives in drug discovery. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that 4-thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) could be explored as a lead compound for developing new therapeutic agents. Furthermore, the thiopyran moiety has been associated with enhanced solubility and bioavailability, which are critical factors in drug design.

In terms of synthesis, 4-thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) can be prepared through a variety of methods. One common approach involves the cyclization of appropriate thioamide precursors under specific reaction conditions. This method allows for precise control over the stereochemistry and regiochemistry of the product, ensuring high purity and yield. Additionally, modern synthetic techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production process.

The pharmacological profile of 4-thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) has been studied extensively in recent years. Preclinical studies have demonstrated that this compound exhibits significant activity against various disease models, including cancer and neurodegenerative disorders. For example, in vitro experiments have shown that it can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival.

Beyond its pharmacological applications, 4-thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) also finds utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light at specific wavelengths could enhance device performance.

In conclusion, 4-thiazoleacetic acid, 2-(tetrahydro-2H-thiopyran-4-yl) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure, coupled with its promising biological and physical properties, positions it as a valuable tool for future research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.

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